molecular formula C15H14BrNO B12202327 N-benzyl-4-(bromomethyl)benzamide CAS No. 628328-91-6

N-benzyl-4-(bromomethyl)benzamide

Cat. No.: B12202327
CAS No.: 628328-91-6
M. Wt: 304.18 g/mol
InChI Key: XKKIOFQQBDIYNE-UHFFFAOYSA-N
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Description

N-benzyl-4-(bromomethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by a benzyl group attached to the nitrogen atom of a benzamide moiety, with a bromomethyl group at the para position of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-4-(bromomethyl)benzamide can be synthesized through a multi-step process. One common method involves the bromination of N-benzylbenzamide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(bromomethyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-benzyl-4-(bromomethyl)benzamide involves its ability to participate in nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity is exploited in various synthetic applications to create diverse chemical structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a benzyl group and a bromomethyl group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo selective nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

628328-91-6

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

N-benzyl-4-(bromomethyl)benzamide

InChI

InChI=1S/C15H14BrNO/c16-10-12-6-8-14(9-7-12)15(18)17-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)

InChI Key

XKKIOFQQBDIYNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CBr

Origin of Product

United States

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